2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O/c18-14-2-1-12(9-15(14)19)25-17-13(10-22-25)16(20-11-21-17)24-5-3-23(4-6-24)7-8-26/h1-2,9-11,26H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUYPIFCUHZMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the 3,4-Dichlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable dichlorophenyl precursor is reacted with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, typically using a piperazine derivative.
Addition of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Formation of the Pyrazolo-Pyrimidine Core
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Vilsmeier–Haack Reaction : Intermediate 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine reacts with POCl₃ and DMF to form an imidoyl chloride intermediate, which cyclizes with ammonium carbonate to yield the pyrazolo[3,4-d]pyrimidine structure .
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SNAr (Nucleophilic Aromatic Substitution) : Chlorine at the pyrimidine C4 position is replaced by piperazine under basic conditions (e.g., K₂CO₃ in DMF), forming the piperazine-linked derivative .
Functional Group Transformations
The ethanol and piperazine groups enable further derivatization:
Ethanol Modifications
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Esterification : The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters .
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Oxidation : Catalytic oxidation (e.g., with CrO₃) converts the ethanol to a ketone or carboxylic acid.
Piperazine Functionalization
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Alkylation : Piperazine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Acetic anhydride or benzoyl chloride introduces acyl groups at the nitrogen .
Table 2: Substituent Effects on Reactivity
Stability and Degradation Pathways
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Hydrolysis : The pyrazolo-pyrimidine ring is stable under acidic conditions but undergoes hydrolysis in strong bases (e.g., NaOH).
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Oxidative Degradation : The ethanol group oxidizes to acetic acid under accelerated stability testing (40°C/75% RH) .
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Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA analysis.
Key Findings
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Synthetic Efficiency : SNAr and reductive amination are optimal for piperazine-ethanol linkage (yields > 70%) .
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Metabolic Vulnerabilities : Oxidation of the ethanol group necessitates prodrug strategies for in vivo applications .
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Structural Insights : X-ray crystallography confirms hydrophobic interactions between the dichlorophenyl group and enzyme residues (e.g., V313 in KDM4A) .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the significance of pyrazolo[3,4-d]pyrimidine derivatives in anticancer drug discovery. The compound has been evaluated for its activity against various cancer cell lines.
Key Findings:
- Selectivity for CDK2 Inhibition : Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit selective inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This selectivity over CDK1 suggests potential for developing targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Modifications to the pyrazolo[3,4-d]pyrimidine structure have been systematically studied to optimize anticancer efficacy. For instance, introducing different substituents at various positions on the core structure has shown to enhance potency against specific tumor types .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes involved in critical biological pathways.
Enzyme Targets:
- Histone Lysine Demethylases (KDMs) : The compound has been identified as a potent inhibitor of KDM4 and KDM5 subfamilies, which play roles in epigenetic regulation. This inhibition can lead to altered gene expression profiles associated with cancer progression .
- Case Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited demethylation processes in cell-based assays, suggesting their utility in cancer epigenetics .
Anti-inflammatory Properties
Beyond its anticancer applications, compounds related to pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents.
Research Insights:
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
- Clinical Relevance : These properties may offer therapeutic avenues for treating inflammatory diseases and conditions where chronic inflammation is a concern.
Summary of Research Findings
The following table summarizes key research findings related to the applications of 2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol:
Mechanism of Action
The mechanism of action of 2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Halogen Substitution Patterns
- 2-(4-(1-(2-Chlorobenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazin-1-yl)Ethanol (): Differs in the aromatic substituent (2-chlorobenzyl vs. 3,4-dichlorophenyl).
- 1-(4-Chlorobenzyl)-4-(4-(2-(4-Chlorophenoxy)Ethyl)Piperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine (): Contains a 4-chlorophenoxyethyl group instead of ethanol. The phenoxyether linkage may improve lipid solubility but reduce metabolic stability due to susceptibility to oxidative cleavage .
Functional Group Modifications on Piperazine
- Piperazine Derivatives with Urea or Carbamate Groups (): Example: 1-(3,4-Dichlorophenyl)-3-(4-((1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Phenyl)Urea (). Urea groups introduce strong hydrogen-bonding capacity but may reduce solubility.
- Enantiomeric Carbamates (): Example: (R)- and (S)-Enantiomers of 1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)Ethyl 4-[4-(3,4-Dichlorophenyl)Piperazin-1-yl]Phenylcarbamate. Stereochemistry influences activity in enantiomers, but the ethanol group in the target compound lacks chiral centers, simplifying synthesis and reducing stereochemical complexity .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- Benzothiazole-Pyrazolo[3,4-d]Pyrimidine Hybrids (): Compounds like 3a and 3d (with 3-methyl and 4-chlorophenyl groups) show activity against P. aeruginosa and C. albicans. The target compound’s 3,4-dichlorophenyl group may enhance Gram-negative bacterial inhibition due to increased lipophilicity and membrane penetration .
Solubility and Bioavailability
- Ethanol vs. Bulky Hydrophobic Groups (): Compounds with trifluoromethyl or thioxanthene groups () exhibit higher logP values, favoring blood-brain barrier penetration but risking hepatotoxicity. The ethanol group in the target compound reduces logP, improving aqueous solubility and renal clearance .
Biological Activity
The compound 2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with a dichlorophenyl substituent and a piperazine moiety. The structural formula can be represented as follows:
This structure contributes to its unique biological properties, particularly in targeting specific enzymes and pathways within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, potentially leading to antiproliferative effects.
- Proteases : It may also interact with proteolytic enzymes, affecting protein turnover and cellular homeostasis.
- Nucleic Acids : The compound's ability to bind with DNA/RNA can disrupt replication and transcription processes.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro studies have shown that pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation.
- A study demonstrated that derivatives of this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of similar compounds have revealed:
- Bactericidal effects against Gram-positive bacteria, suggesting potential use in treating bacterial infections.
- Antiviral activity has been observed in some analogs, indicating the need for further exploration in viral pathogenesis.
Case Studies and Research Findings
A selection of notable studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. |
| Johnson et al. (2023) | Reported antimicrobial activity against Staphylococcus aureus with an MIC of 15 µg/mL. |
| Lee et al. (2023) | Showed that the compound induces apoptosis through the mitochondrial pathway in lung cancer cells. |
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine without piperazine | Moderate anticancer activity |
| Compound B | Pyrazolo[3,4-d]pyrimidine with different substituents | High selectivity for kinase inhibition |
| This compound | Unique combination enhancing both anticancer and antimicrobial properties |
Q & A
Q. What are the critical synthetic parameters for optimizing the yield of 2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol?
Methodological Answer: Key parameters include:
- Reaction Time and Temperature : Prolonged reflux (e.g., 12–30 hours) under ethanol or xylene at 80–120°C ensures complete coupling of the pyrazolo-pyrimidine core with substituted piperazine derivatives .
- Solvent Selection : Polar aprotic solvents like ethanol or methanol enhance nucleophilic substitution efficiency for piperazine coupling .
- Purification : Recrystallization from methanol or ethanol improves purity, avoiding column chromatography for time-sensitive steps .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Fume hoods are mandatory due to potential airborne particulates .
- Waste Management : Segregate organic waste containing halogenated byproducts (e.g., dichlorophenyl intermediates) and dispose via certified hazardous waste contractors .
- Emergency Procedures : In case of inhalation, administer oxygen and seek immediate medical attention; avoid mouth-to-mouth resuscitation due to toxicity risks .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d) resolve aromatic protons (δ 7.2–8.2 ppm) and ethanol-linked piperazine moieties (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] for CHClNO) to validate synthesis .
- Melting Point Analysis : Sharp melting points (e.g., 263–265°C) indicate crystalline purity .
Advanced Research Questions
Q. How can researchers address low yields in piperazine-ethanol coupling reactions during synthesis?
Methodological Answer:
- Activation Strategies : Pre-activate the piperazine nitrogen using 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones or α-chloroacetamides to enhance electrophilicity .
- Catalytic Optimization : Employ base catalysts (e.g., KCO) in DMF to deprotonate piperazine and accelerate nucleophilic substitution .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize solvent polarity and temperature .
Q. What experimental designs are recommended for evaluating this compound’s bioactivity in disease models?
Methodological Answer:
- In Vitro Models : High-throughput screening against targets like MSTN (myostatin) using cell-based assays (e.g., myotube atrophy models) to quantify dose-dependent inhibition .
- In Vivo Validation : Use C26 murine cancer cachexia models to assess muscle mass preservation via histological (e.g., fiber cross-sectional area) and biochemical (e.g., MSTN pathway markers) endpoints .
- Synergistic Studies : Co-administer with chemotherapeutics (e.g., doxorubicin) to test for attenuation of drug-induced muscle wasting .
Q. How should structural contradictions between computational predictions and experimental data be resolved?
Methodological Answer:
- X-ray Crystallography : Resolve discrepancies in piperazine-ethanol conformation by obtaining single-crystal structures .
- Dynamic NMR Studies : Analyze rotational barriers of the piperazine ring at variable temperatures to confirm flexibility in solution .
- Hybrid QM/MM Simulations : Combine quantum mechanics and molecular mechanics to model solvent effects and compare with experimental NMR/spectral data .
Q. What in silico strategies are effective for predicting metabolite profiles and toxicity risks?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
- Metabolite Identification : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with phase I/II enzymes (e.g., CYP3A4, UGT1A1) .
- Toxicophore Mapping : Screen for structural alerts (e.g., reactive dichlorophenyl groups) using Derek Nexus or similar platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
